molecular formula C10H14N2O B13316744 N'-hydroxy-2-methyl-2-phenylpropanimidamide

N'-hydroxy-2-methyl-2-phenylpropanimidamide

Cat. No.: B13316744
M. Wt: 178.23 g/mol
InChI Key: XZZSXTDYGRDODO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Rationale for Amidoxime Derivatives

The systematic naming of N'-hydroxy-2-methyl-2-phenylpropanimidamide adheres to IUPAC rules for carboximidamide derivatives. According to current guidelines, the prefix "carbamimidoyl" replaces outdated terms like "amidino" to describe the –C(=NH)–NH2 moiety. The parent chain is a propane backbone with substitutions at the second carbon: a methyl group, a phenyl group, and a carbamimidoyl group bearing an N'-hydroxy substituent.

The numbering prioritizes the carbamimidoyl group (-C(=N-OH)-NH2) as the principal functional group, assigning it the lowest possible locant. The resulting name, This compound, reflects this hierarchy:

  • Propanimidamide : Indicates a three-carbon chain with a carbamimidoyl group.
  • 2-Methyl-2-phenyl : Specifies branched substituents on the central carbon.
  • N'-hydroxy : Denotes a hydroxyl group attached to the imine nitrogen.

This nomenclature avoids ambiguity seen in older systems, such as conflating amidoximes with amidrazones. The term "amidoxime" itself remains acceptable in general parlance but is excluded from preferred IUPAC names in favor of "carbamimidoyl" derivatives.

Table 1: Nomenclature Comparison for Amidoxime Derivatives

Traditional Name Preferred IUPAC Name Key Functional Groups
Benzamidoxime N'-hydroxybenzencarboximidamide Phenyl, carbamimidoyl
Acetamidoxime N'-hydroxypropanimidamide Methyl, carbamimidoyl
Cyclohexanecarboximidamide Cyclohexylcarbamimidoyl-N'-hydroxy derivative Cyclohexyl, carbamimidoyl

Tautomeric Equilibria in Propanimidamide Systems

This compound exhibits tautomerism between its hydroxylamine (O–N–H) and imino (N=O) forms. Ab initio molecular dynamics simulations reveal that aqueous solvation stabilizes the hydroxylamine tautomer through hydrogen-bonding networks involving the N'-hydroxy group and water molecules. The equilibrium constant (K~taut~) depends on:

  • Solvent polarity : Polar solvents (e.g., water) favor the hydroxylamine form due to enhanced solvation of the –OH group.
  • Substituent effects : The electron-donating methyl group at C2 slightly destabilizes the imino form by reducing electrophilicity at the adjacent nitrogen.
  • Steric hindrance : The bulky phenyl group restricts rotational freedom, indirectly stabilizing the hydroxylamine tautomer by limiting conformational entropy losses.

Figure 1: Tautomeric Forms of this compound

Hydroxylamine Form            Imino Form  
     O                         NH  
     ||                        ||  
HON–C–NH2                 HN=C–O–  

Experimental ^1^H NMR data for analogous compounds show downfield shifts (~δ 10–12 ppm) for the N'-hydroxy proton in nonpolar solvents, consistent with diminished hydrogen bonding and increased imino character.

Stereoelectronic Effects of N'-Hydroxy Functionality

The N'-hydroxy group introduces pronounced stereoelectronic effects that govern molecular conformation and reactivity. Key interactions include:

  • n→σ* donation : The lone pair on the hydroxyl oxygen donates electron density into the σ* orbital of the adjacent N–C bond, shortening the N–O bond (1.36 Å) while lengthening the N–C bond (1.45 Å).
  • Gauche effects : In the gas phase, the hydroxy group adopts a gauche orientation relative to the phenyl ring to maximize n→σ*(C–Ph) interactions, reducing torsional strain despite steric clashes.
  • Conformational locking : The planar amidine moiety and orthogonal phenyl group create a rigid framework that amplifies stereoelectronic preferences.

Table 2: Key Bond Parameters from Computational Studies

Bond Length (Å) Key Interaction
N–O 1.36 n(O)→σ*(N–C) donation
N–C(amidine) 1.45 Resonance with adjacent groups
C2–CH3 1.54 Hyperconjugative stabilization
C2–Ph 1.50 Steric hindrance minimizes rotation

These effects collectively enhance the compound’s ability to act as a ligand in coordination chemistry, where the N'-hydroxy group serves as a bidentate donor to metal centers. The phenyl ring’s electron-withdrawing nature further polarizes the amidine moiety, increasing its basicity (predicted pK~a~ ≈ 8.2) compared to aliphatic analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N'-hydroxy-2-methyl-2-phenylpropanimidamide

InChI

InChI=1S/C10H14N2O/c1-10(2,9(11)12-13)8-6-4-3-5-7-8/h3-7,13H,1-2H3,(H2,11,12)

InChI Key

XZZSXTDYGRDODO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methyl-2-phenylpropanimidamide typically involves the reaction of 2-methyl-2-phenylpropanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

While detailed industrial production methods for N’-hydroxy-2-methyl-2-phenylpropanimidamide are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methyl-2-phenylpropanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-hydroxy-2-methyl-2-phenylpropanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methyl-2-phenylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

N'-Hydroxy-2-phenylethanimidamide

  • Structure : Features a phenyl group and an ethyl chain (C8H10N2O) compared to the methyl-phenyl substitution in the target compound.
  • Physical Properties : Melting point = 66–67°C, boiling point = 335.5°C, and LogP = 1.68, indicating moderate hydrophobicity .
  • Applications: Used in metal chelation and as a precursor for antioxidants.

N'-Hydroxy-2-methylpropanimidamide

  • Structure : Simplified analog (C4H10N2O) lacking the phenyl group but retaining the methyl substitution.
  • Physical Properties : Molecular weight = 102.14, lower than the target compound due to the absence of the phenyl group .
  • Applications : Likely used in small-molecule drug synthesis, where steric hindrance from the methyl group may influence binding kinetics .

N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide

  • Structure : Incorporates two phenyl groups and a methyl-substituted propanediamide backbone (C16H17N3O2).
  • Physical Properties : Higher molecular weight (283.33) and increased hydrophobicity (LogP > 2) compared to the target compound .
  • Applications: Potential use in polyimide synthesis due to its aromaticity and thermal stability .

N'-Hydroxy-2-methyl-3-(piperazin-1-yl)propanimidamide

  • Structure : Contains a piperazine ring (C8H18N4O), introducing basicity and hydrogen-bonding capacity.
  • Physical Properties : Molecular weight = 186.26; the piperazine group enhances water solubility compared to purely aromatic analogs .
  • Applications : Likely explored in medicinal chemistry for targeting enzymes or receptors requiring nitrogen-rich interactions .

(1Z)-3-(2-Chlorophenoxy)-N'-hydroxypropanimidamide

  • Structure: Substituted with a 2-chlorophenoxy group (C9H11ClN2O2), introducing electron-withdrawing effects.
  • Physical Properties : Molecular weight = 214.65; the chlorine atom increases polarity and may improve bioavailability .
  • Applications: Potential antimicrobial or anticancer agent due to halogenated aromatic motifs .

Structural and Functional Trends

  • Substituent Effects: Phenyl Groups: Enhance thermal stability and hydrophobicity (e.g., boiling points > 300°C in and ) . Heterocycles (e.g., Piperazine): Improve solubility and bioactivity, as seen in .
  • Reactivity : Hydroxamic acid derivatives (e.g., compounds in and ) exhibit strong metal-chelating properties, useful in catalysis or environmental remediation .

Biological Activity

N'-Hydroxy-2-methyl-2-phenylpropanimidamide (commonly referred to as HMPA) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HMPA is characterized by the following chemical structure:

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol

The compound features a hydroxyl group attached to the nitrogen atom of an amidine, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

HMPA exhibits notable antimicrobial activity. Research indicates that compounds with similar structural motifs often target bacterial cell walls or interfere with nucleic acid synthesis. For instance, studies have shown that derivatives of amidines can inhibit the growth of various pathogens, including resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of HMPA and Related Compounds

CompoundTarget PathogenMechanism of ActionReference
HMPAStaphylococcus aureusInhibition of cell wall synthesis
HMPAKlebsiella pneumoniaeDisruption of nucleic acid synthesis
Other AmidinesVarious Gram-positive bacteriaCell membrane disruption

The mechanism through which HMPA exerts its biological effects is primarily through:

  • Cell Wall Disruption : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Nucleic Acid Synthesis Inhibition : HMPA may inhibit enzymes involved in DNA replication, thereby preventing bacterial proliferation.

Study 1: Antimicrobial Efficacy

In a controlled study, HMPA was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that HMPA could serve as a potential lead compound for developing new antimicrobial agents .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of HMPA on mammalian cell lines. The compound demonstrated selective toxicity towards bacterial cells while showing minimal cytotoxicity towards human cells at therapeutic concentrations. This selectivity suggests a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N'-hydroxy-2-methyl-2-phenylpropanimidamide, and how are reaction efficiencies validated?

  • Methodological Answer : The compound is synthesized via hydroxylamine reacting with 2-methyl-2-phenylpropanimidamide precursors under controlled pH and temperature. Key steps include:

  • Reagents : Hydroxylamine hydrochloride, 2-phenylpropanoic acid derivatives, and coupling agents (e.g., HATU) .
  • Conditions : Reaction at 60–80°C for 6–12 hours in ethanol or acetonitrile .
  • Validation : Yields >99% are reported using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) for purity and structural confirmation .

Q. How is the molecular structure of this compound elucidated, and what key spectral data distinguish it from analogs?

  • Methodological Answer : Structural characterization relies on:

  • NMR : Distinct signals for the amidoxime (-NH-OH) group (δ 8.2–9.5 ppm) and methyl-phenyl backbone (δ 1.5–2.1 ppm for CH3, δ 7.2–7.6 ppm for aromatic protons) .
  • Mass Spectrometry : Molecular ion peaks at m/z 206.1 (calculated for C10H14N2O) .
  • Comparative Analysis : Differentiated from analogs like N-hydroxy-N'-phenylpropanimidamide by absence of hydroxamic acid signals in IR spectra .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to assess them?

  • Methodological Answer : Initial studies highlight:

  • Cytotoxicity : Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to doxorubicin .
  • Enzyme Inhibition : Tests against matrix metalloproteinases (MMPs) using fluorogenic substrates, showing competitive inhibition kinetics .
  • Control Experiments : Amidoxime derivatives are benchmarked against known inhibitors (e.g., batimastat) to validate selectivity .

Advanced Research Questions

Q. How can conflicting data on synthesis yields (>99% vs. 70–80% in other studies) be reconciled?

  • Methodological Answer : Discrepancies arise from:

  • Reaction Conditions : Higher yields require anhydrous solvents and inert atmospheres to prevent hydroxylamine decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization impacts recovery rates .
  • Validation : Reproducibility checks using HPLC to quantify unreacted starting materials .

Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound?

  • Methodological Answer : SAR studies reveal:

  • Substituent Effects : Methyl groups at position 2 enhance metabolic stability compared to ethyl analogs .
  • Amidoxime vs. Hydroxamic Acid : Amidoximes show lower cytotoxicity but higher selectivity for MMP-2/9 than hydroxamic acid derivatives .
  • Data Source : Comparative tables of IC50 values for structural analogs (e.g., N-hydroxy-N'-methylbenzamidine) .

Q. What experimental strategies optimize the compound’s enzyme inhibition potency while minimizing off-target effects?

  • Methodological Answer : Advanced optimization involves:

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
  • Molecular Docking : Simulations (AutoDock Vina) to identify binding interactions with MMP active sites .
  • Selectivity Screening : Panel assays against unrelated enzymes (e.g., cytochrome P450) to assess specificity .

Q. How can synthetic protocols be scaled for in vivo studies without compromising purity?

  • Methodological Answer : Scalability challenges are addressed via:

  • Flow Chemistry : Continuous reactors to maintain temperature/pH control and reduce side products .
  • Purification : Preparative HPLC with C18 columns and trifluoroacetic acid (TFA) mobile phase for >98% purity .
  • Stability Testing : Forced degradation studies (heat, light, pH extremes) to identify labile functional groups .

Q. What analytical techniques detect degradation products of this compound under physiological conditions?

  • Methodological Answer : Degradation pathways are mapped using:

  • LC-MS/MS : Identification of oxidation products (e.g., nitroso derivatives) in simulated gastric fluid .
  • TLC Monitoring : Silica plates with UV visualization to track hydrolytic cleavage of the amidoxime group .

Q. How do computational models predict the compound’s bioavailability and target engagement?

  • Methodological Answer : Predictive modeling includes:

  • ADMET Profiling : SwissADME for logP (2.1), solubility (-3.2 LogS), and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulations in GROMACS to assess binding pocket residence time in MMP-9 .

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